1,2-Dichloroheptane

Beschreibung

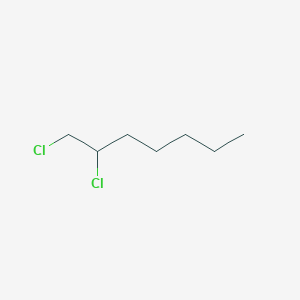

1,2-Dichloroheptane is a chlorinated hydrocarbon with the molecular formula C₇H₁₄Cl₂, featuring two chlorine atoms attached to adjacent carbon atoms in a seven-carbon alkane chain. Chlorinated alkanes like this compound are typically used as intermediates in organic synthesis, solvents, or precursors for polymer production .

Eigenschaften

IUPAC Name |

1,2-dichloroheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Cl2/c1-2-3-4-5-7(9)6-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCSJABQCRFUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502254 | |

| Record name | 1,2-Dichloroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10575-87-8 | |

| Record name | 1,2-Dichloroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

1,2-Dichloroheptane can be synthesized through the halogenation of 1-heptene. The reaction involves the addition of chlorine (Cl(_2)) to 1-heptene in the presence of carbon tetrachloride (CCl(_4)) as a solvent. This halogen addition reaction results in the formation of this compound .

Reaction: [ \text{C}7\text{H}{14} + \text{Cl}_2 \rightarrow \text{C}7\text{H}{14}\text{Cl}_2 ]

Analyse Chemischer Reaktionen

1,2-Dichloroheptane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles. For example, reacting with sodium hydroxide (NaOH) can replace chlorine atoms with hydroxyl groups, forming heptane-1,2-diol.

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treating with potassium tert-butoxide (KOtBu) can result in the formation of heptene.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH(_4)), converting it to heptane.

Wissenschaftliche Forschungsanwendungen

1,2-Dichloroheptane has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other organochlorides and related compounds.

Biology: The compound can be used in studies involving the effects of organochlorides on biological systems.

Medicine: While not directly used as a drug, it serves as a model compound in pharmacological research to study the behavior of similar organochlorides.

Wirkmechanismus

The mechanism of action of 1,2-dichloroheptane involves its interaction with nucleophiles and bases. The chlorine atoms, being electronegative, make the carbon atoms they are attached to electrophilic. This electrophilicity allows nucleophiles to attack these carbon atoms, leading to substitution or elimination reactions. The pathways involved include nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) mechanisms .

Vergleich Mit ähnlichen Verbindungen

1,2-Dichloroheptane vs. 1,7-Dichloroheptane

1,7-Dichloroheptane (CAS 821-76-1) is a structural isomer of this compound, with chlorine atoms positioned at the terminal carbons of the heptane chain. Key differences include:

The proximity of chlorine atoms in this compound likely increases its polarity and reactivity compared to 1,7-dichloroheptane, making it more suitable for elimination reactions or as a precursor in alkylation processes .

This compound vs. 1,2-Dichloroethane

1,2-Dichloroethane (CAS 107-06-2) is a smaller analog with two adjacent chlorines on a two-carbon chain. Key contrasts include:

This compound vs. 1,1-Dichloroethane

1,1-Dichloroethane (CAS 75-34-3), a chlorinated ethane with both chlorines on one carbon, differs significantly:

1,1-Dichloroethane’s simpler structure allows faster degradation via photolysis, whereas this compound’s larger size may lead to bioaccumulation in lipids .

Research Findings and Data Gaps

- Toxicity: While 1,2-dichloroethane is classified as a probable human carcinogen , data on this compound’s toxicity are lacking. Its larger molecular size may reduce absorption rates compared to smaller analogs.

- Environmental Impact : Chlorinated heptanes like 1,7-dichloroheptane are persistent in water and soil due to low biodegradability, suggesting similar risks for this compound .

- Synthesis : Evidence from alkylation reactions (e.g., 1,1-dichloroheptane with AlCl₃) highlights the role of chlorinated heptanes in producing complex hydrocarbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.